tert-Butyl phenoxymethyl carbonate
CAS No.: 920967-23-3
Cat. No.: VC20287359
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920967-23-3 |
|---|---|
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | tert-butyl phenoxymethyl carbonate |
| Standard InChI | InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
| Standard InChI Key | TZCYARAYCBOFEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)OCOC1=CC=CC=C1 |
Introduction
Structural and Functional Characteristics of tert-Butyl Phenoxymethyl Carbonate
tert-Butyl phenoxymethyl carbonate (C₁₂H₁₆O₄) consists of a central carbonate group (-O-C(=O)-O-) bridging a tert-butyl (-C(CH₃)₃) and a phenoxymethyl (-O-C₆H₅-CH₂-) group. The tert-butyl group confers steric bulk and stability, while the phenoxymethyl moiety introduces aromaticity and potential reactivity at the benzylic position. This structure aligns with tert-butyl-protected derivatives commonly employed in organic synthesis to mask hydroxyl or carboxyl groups during multi-step reactions .
Comparative Analysis with Related Carbonates
The compound shares synthetic and functional similarities with tert-butyl octyl ether and tert-butyl cinnamate , both synthesized via Yb(OTf)₃-catalyzed reactions. For instance, tert-butyl octyl ether (C₁₂H₂₆O) is produced through nucleophilic addition of alcohols to Boc₂O, yielding 70–90% under optimized conditions . Similarly, tert-butyl cinnamate (C₁₃H₁₆O₂) demonstrates the versatility of Yb(OTf)₃ in esterification reactions . These precedents suggest that tert-butyl phenoxymethyl carbonate could be synthesized using analogous catalytic systems, with reaction parameters tailored to accommodate the phenoxymethyl group’s electronic and steric profile.
Synthetic Routes and Optimization
Yb(OTf)₃-Catalyzed Protection of Alcohols
Ytterbium triflate [Yb(OTf)₃] has emerged as a highly effective Lewis acid catalyst for tert-butyl protection reactions. In the presence of Boc₂O, Yb(OTf)₃ facilitates the formation of tert-butyl ethers and esters via a chelate complex intermediate (Figure 1) .
Proposed Synthesis Pathway for tert-Butyl Phenoxymethyl Carbonate:
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Chelate Complex Formation: Boc₂O reacts with Yb(OTf)₃ to generate a metal-coordinated intermediate, activating the carbonyl carbon for nucleophilic attack.
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Nucleophilic Addition: Phenoxymethanol attacks the activated carbonyl, forming a tetrahedral intermediate.
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Elimination and Rearrangement: The intermediate undergoes elimination of tert-butanol and CO₂, yielding the carbonate product .
Table 1: Hypothetical Reaction Conditions for tert-Butyl Phenoxymethyl Carbonate Synthesis
Alternative Method: Condensation with Chloroformates
Mechanistic Insights and Stereoelectronic Effects
The reaction mechanism for Yb(OTf)₃-catalyzed carbonate formation involves a six-membered transition state (Figure 2) . The ytterbium ion stabilizes the leaving group (tert-butoxide), while the nucleophilic alcohol attacks the electrophilic carbonyl carbon. Steric hindrance from the tert-butyl group and the phenoxymethyl moiety’s electron-donating effects could influence reaction kinetics and regioselectivity. For instance, secondary alcohols exhibit lower yields due to steric constraints , suggesting that the primary alcohol in phenoxymethanol would favor efficient carbonate formation.
Physicochemical Properties and Characterization
Spectroscopic Data (Hypothesized)
Based on tert-butyl cinnamate and tert-butyl 2-hydroxybenzoate , the following properties are anticipated:
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¹H NMR (CDCl₃):
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δ 1.28 (s, 9H, tert-butyl -C(CH₃)₃)
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δ 4.45 (s, 2H, OCH₂-)
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δ 6.80–7.40 (m, 5H, aromatic -C₆H₅)
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¹³C NMR (CDCl₃):
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δ 27.7 (tert-butyl CH₃)
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δ 73.4 (quaternary -C(CH₃)₃)
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δ 127–139 (aromatic carbons)
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δ 155.2 (carbonate C=O)
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IR (cm⁻¹):
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1745 (C=O stretch)
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1240–1280 (C-O-C asymmetric stretch)
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Table 2: Comparative NMR Data for tert-Butyl Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| tert-Butyl octyl ether | 1.18 (s, 9H), 3.41 (t, 2H) | 27.7, 73.4, 64.1 |
| tert-Butyl cinnamate | 1.54 (s, 9H), 7.59 (d, 1H) | 28.2, 166.4, 143.6 |
| tert-Butyl phenoxymethyl carbonate (hypothetical) | 1.28 (s, 9H), 4.45 (s, 2H) | 27.7, 155.2, 127–139 |
Thermal Stability and Solubility
tert-Butyl carbonates are generally stable under neutral and acidic conditions but hydrolyze in basic media. The compound is expected to exhibit:
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Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF) due to the carbonate group’s polarity.
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Stability: Decomposition above 150°C, consistent with tert-butyl esters .
Applications in Organic Synthesis
Protecting Group Strategy
The tert-butyl group’s robustness makes it ideal for temporary protection of hydroxyl groups during multi-step syntheses. For example, in peptide chemistry, phenoxymethyl carbonate could shield serine or tyrosine side chains, enabling selective functionalization at other sites . Deprotection typically employs acidic conditions (e.g., HCl/dioxane), cleaving the carbonate without affecting acid-sensitive functionalities.
Pharmaceutical Intermediates
Phenoxymethyl derivatives are prevalent in drug design due to their enhanced bioavailability. tert-Butyl phenoxymethyl carbonate could serve as a prodrug moiety, improving membrane permeability for antiviral or anticancer agents.
Challenges and Future Directions
Current limitations include the lack of explicit experimental data for tert-butyl phenoxymethyl carbonate. Future studies should:
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Validate the hypothesized synthesis using Yb(OTf)₃ and Boc₂O.
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Explore enzymatic or photocatalytic deprotection methods for greener processes.
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Investigate the compound’s behavior under radical polymerization conditions, leveraging the tert-butyl group’s stability.
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